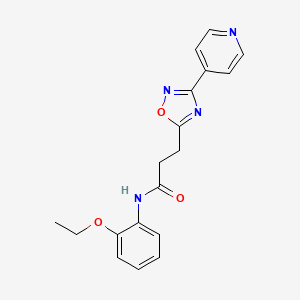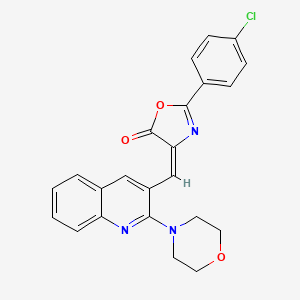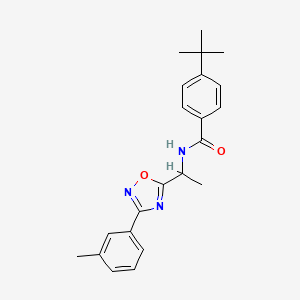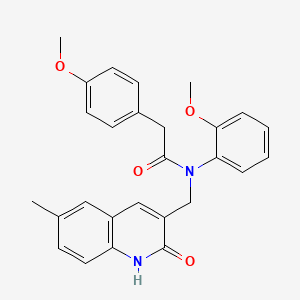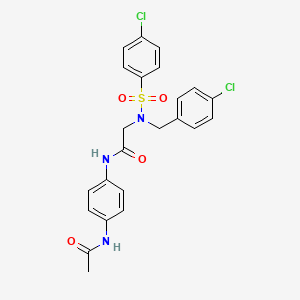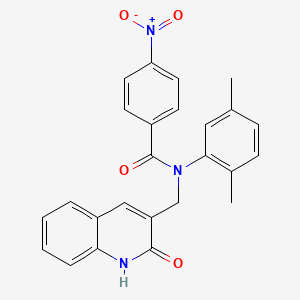
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, commonly known as DQ-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DQ-9 is a member of the quinoline family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. In
Mechanism of Action
The mechanism of action of DQ-9 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes. Specifically, DQ-9 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, DQ-9 prevents the replication of cancer cells, viruses, and bacteria, making it a promising agent for the treatment of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of DQ-9 are complex and depend on the specific application. In cancer cells, DQ-9 has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA replication. In viruses and bacteria, DQ-9 has been shown to inhibit the replication of the pathogen by interfering with the activity of certain enzymes. The physiological effects of DQ-9 on humans have not been extensively studied, but preliminary studies suggest that it is well-tolerated and has a low toxicity profile.
Advantages and Limitations for Lab Experiments
The advantages of using DQ-9 in lab experiments include its high potency, selectivity, and specificity. DQ-9 is a highly potent inhibitor of topoisomerase II, making it an effective tool for studying the mechanism of action of this enzyme. Additionally, DQ-9 is highly selective for topoisomerase II, meaning that it does not inhibit the activity of other enzymes in the cell. The limitations of using DQ-9 in lab experiments include its complex synthesis method, low yield, and high cost. Additionally, DQ-9 has a short half-life, making it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for the study of DQ-9. One potential direction is the development of new analogs of DQ-9 with improved potency and selectivity. Another direction is the study of the long-term effects of DQ-9 in vivo, including its potential toxicity and side effects. Finally, the use of DQ-9 in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research, with studies suggesting that DQ-9 may enhance the efficacy of other agents. Overall, the study of DQ-9 is an exciting area of research with significant potential for the development of new therapies for various diseases.
Synthesis Methods
The synthesis of DQ-9 involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-formylquinoline in the presence of 4-nitrobenzoyl chloride. The reaction proceeds through a multistep process, which involves the formation of an intermediate compound that is subsequently converted into the final product. The synthesis of DQ-9 is a complex process that requires expertise in organic chemistry, and the yield of the reaction is highly dependent on the reaction conditions.
Scientific Research Applications
DQ-9 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DQ-9 has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In biochemistry, DQ-9 has been used as a tool to study the mechanism of action of certain enzymes, and its structure has been used as a template for the design of new inhibitors. In pharmacology, DQ-9 has been tested for its potential use as an antiviral and antibacterial agent, with studies demonstrating its ability to inhibit the replication of certain viruses and bacteria.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-8-17(2)23(13-16)27(25(30)18-9-11-21(12-10-18)28(31)32)15-20-14-19-5-3-4-6-22(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDSOTVTWIZSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)
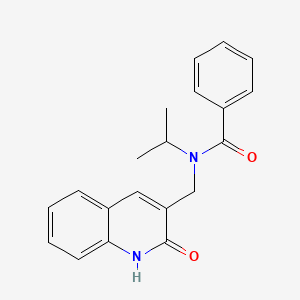
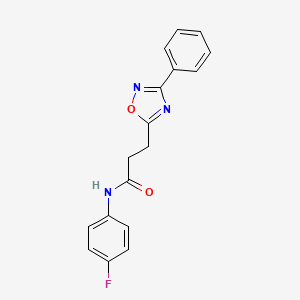
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
